molecular formula C11H11BrO4 B1375341 3-(2-Bromophenyl)pentanedioic acid CAS No. 104115-67-5

3-(2-Bromophenyl)pentanedioic acid

Cat. No.: B1375341
CAS No.: 104115-67-5
M. Wt: 287.11 g/mol
InChI Key: ZVIDNIAPUGGGFR-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)pentanedioic acid is a chemical compound belonging to the class of carboxylic acids. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pentanedioic acid moiety. This compound appears as a white crystalline powder and is soluble in both water and organic solvents.

Preparation Methods

The synthesis of 3-(2-Bromophenyl)pentanedioic acid typically involves the bromination of a phenylpentanedioic acid precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination of the phenyl ring.

Industrial production methods for this compound may involve large-scale bromination processes, utilizing continuous flow reactors to achieve high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

3-(2-Bromophenyl)pentanedioic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of phenylpentanedioic acid.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(2-Bromophenyl)pentanedioic acid has gained significant attention in scientific research due to its unique properties. It is used in various fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)pentanedioic acid involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The carboxylic acid groups can form hydrogen bonds, further stabilizing the interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

3-(2-Bromophenyl)pentanedioic acid can be compared with other similar compounds, such as:

    3-(2-Chlorophenyl)pentanedioic acid: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and binding properties due to the difference in halogen size and electronegativity.

    3-(2-Fluorophenyl)pentanedioic acid: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and reactivity.

    3-(2-Iodophenyl)pentanedioic acid:

The uniqueness of this compound lies in its specific halogen substitution, which can influence its chemical reactivity and interactions with biological targets.

Properties

IUPAC Name

3-(2-bromophenyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c12-9-4-2-1-3-8(9)7(5-10(13)14)6-11(15)16/h1-4,7H,5-6H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIDNIAPUGGGFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735716
Record name 3-(2-Bromophenyl)pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104115-67-5
Record name 3-(2-Bromophenyl)pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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